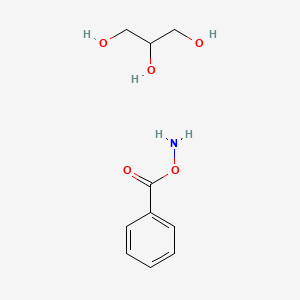
Amino benzoate;propane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino benzoate;propane-1,2,3-triol is a compound that combines the properties of an amino benzoate and propane-1,2,3-triol. . Amino benzoates are derivatives of benzoic acid containing an amino group, which are often used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of amino benzoate;propane-1,2,3-triol can be achieved through esterification reactions. One common method involves the reaction of benzoic acid derivatives with glycerol in the presence of a catalyst. The reaction typically requires heating and can be facilitated by acidic or basic catalysts to form the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the transesterification of benzoic acid esters with glycerol. This process can be optimized using various catalysts and reaction conditions to maximize yield and efficiency.
化学反应分析
Types of Reactions
Amino benzoate;propane-1,2,3-triol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in propane-1,2,3-triol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group in amino benzoate can be reduced to form amines.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of propane-1,2,3-triol can yield glyceraldehyde or glyceric acid, while reduction of amino benzoate can produce aniline derivatives.
科学研究应用
Amino benzoate;propane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme activity and metabolic pathways.
Industry: It is used in the production of cosmetics, pharmaceuticals, and food additives
作用机制
The mechanism of action of amino benzoate;propane-1,2,3-triol involves its interaction with various molecular targets and pathways. In biological systems, glycerol (propane-1,2,3-triol) is metabolized in the liver to dihydroxyacetone phosphate (DHAP), which enters the glycolytic pathway . The amino benzoate component can interact with enzymes and receptors, influencing biochemical processes.
相似化合物的比较
Similar Compounds
Ethane-1,2-diol (ethylene glycol): A diol with similar properties but different applications.
1,2-Propanediol (propylene glycol): Another diol used in similar industrial applications.
Glycerol (propane-1,2,3-triol): The base compound without the amino benzoate group
Uniqueness
Amino benzoate;propane-1,2,3-triol is unique due to its combination of an amino benzoate and glycerol, providing both the reactivity of an ester and the versatility of a triol. This makes it valuable in various chemical, biological, and industrial applications.
属性
CAS 编号 |
120718-57-2 |
|---|---|
分子式 |
C10H15NO5 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
amino benzoate;propane-1,2,3-triol |
InChI |
InChI=1S/C7H7NO2.C3H8O3/c8-10-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,8H2;3-6H,1-2H2 |
InChI 键 |
SZLYQMYFZDQBDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)ON.C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
![1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14298650.png)
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)
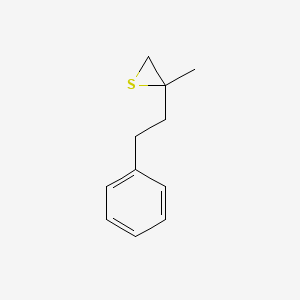
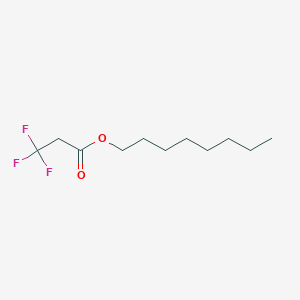
![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
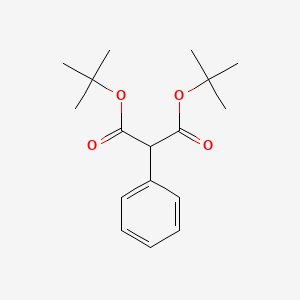
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
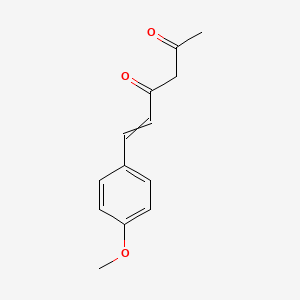
![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)


